molecular formula C26H24N2O5 B7697021 N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxy-N-(2-methoxyphenyl)benzamide

N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxy-N-(2-methoxyphenyl)benzamide

Cat. No. B7697021
M. Wt: 444.5 g/mol
InChI Key: KXVCEWPINNNADH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxy-N-(2-methoxyphenyl)benzamide, also known as 3,4-DMAQ, is a novel compound that has shown potential in scientific research applications. This compound has been synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxy-N-(2-methoxyphenyl)benzamide involves the inhibition of various enzymes and pathways that are involved in the progression of diseases. It has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and cell division. It also inhibits the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. Additionally, it has been shown to activate the Nrf2/ARE pathway, which is involved in the cellular defense against oxidative stress.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the inhibition of cancer cell growth, induction of apoptosis in cancer cells, inhibition of amyloid-beta plaques and tau protein tangles in Alzheimer's disease, protection of dopaminergic neurons from oxidative stress in Parkinson's disease, and activation of the Nrf2/ARE pathway.

Advantages and Limitations for Lab Experiments

One advantage of using N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxy-N-(2-methoxyphenyl)benzamide in lab experiments is its ability to inhibit the growth of cancer cells and induce apoptosis in cancer cells. This makes it a potential candidate for cancer treatment. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in lab experiments.

Future Directions

For N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxy-N-(2-methoxyphenyl)benzamide include further studies on its potential in treating various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Additionally, studies on its pharmacokinetics and toxicity are needed to determine its safety and efficacy in humans. Furthermore, studies on its ability to cross the blood-brain barrier are needed to determine its potential in treating neurological diseases.

Synthesis Methods

The synthesis of N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxy-N-(2-methoxyphenyl)benzamide involves the condensation of 2-hydroxy-3-methoxybenzaldehyde and 2-methoxyaniline in the presence of hydrochloric acid. The resulting product is then reacted with 3,4-dimethoxybenzoyl chloride and 2-hydroxy-3-quinolinecarboxaldehyde in the presence of triethylamine. The final product is purified by column chromatography to obtain pure this compound.

Scientific Research Applications

N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxy-N-(2-methoxyphenyl)benzamide has been studied for its potential in treating various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. In Alzheimer's disease, it has been shown to inhibit the formation of amyloid-beta plaques and tau protein tangles. In Parkinson's disease, it has been shown to protect dopaminergic neurons from oxidative stress.

properties

IUPAC Name

3,4-dimethoxy-N-(2-methoxyphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O5/c1-31-22-11-7-6-10-21(22)28(26(30)18-12-13-23(32-2)24(15-18)33-3)16-19-14-17-8-4-5-9-20(17)27-25(19)29/h4-15H,16H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXVCEWPINNNADH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N(CC2=CC3=CC=CC=C3NC2=O)C4=CC=CC=C4OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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